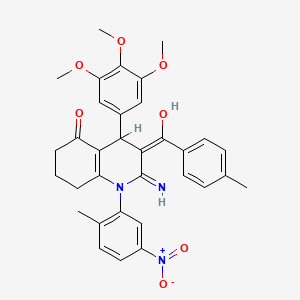![molecular formula C19H15ClN8OS B13378659 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13378659.png)
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a tetraazole ring, a sulfanyl group, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include the use of catalysts such as rhodium for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antileishmanial and antimalarial agent. It has been evaluated for its activity against Leishmania aethiopica and Plasmodium berghei, showing promising results.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating parasitic infections.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to interact with the active site of LmPTR1, a protein involved in the biosynthesis of tetrahydrobiopterin in Leishmania . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, leading to the inhibition of the target protein’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
- Various pyrazole derivatives
Uniqueness
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its combination of a tetraazole ring and a pyrazole ring, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C19H15ClN8OS |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15ClN8OS/c20-15-6-8-16(9-7-15)28-19(25-26-27-28)30-12-17(29)23-21-10-14-11-22-24-18(14)13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24)(H,23,29)/b21-10+ |
Clave InChI |
QBIAOFZPILRSQG-UFFVCSGVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)

![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378590.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B13378591.png)
![2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378597.png)

![4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378613.png)
![4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378615.png)

![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378623.png)
![3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B13378630.png)
![2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide](/img/structure/B13378639.png)
![ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378644.png)
